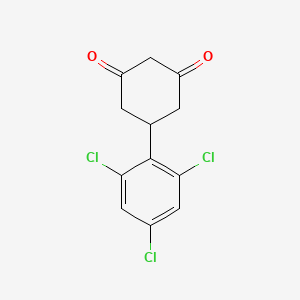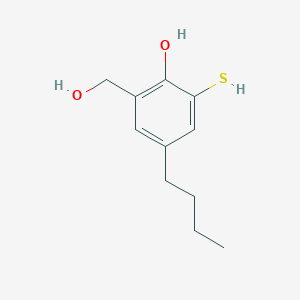
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol is an organic compound with a complex structure that includes a butyl group, a hydroxymethyl group, and a sulfanyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol typically involves multi-step organic reactions. One common method is the alkylation of a phenol derivative with a butyl halide, followed by the introduction of a hydroxymethyl group through a formylation reaction. The sulfanyl group can be introduced via thiolation using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted phenol.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the sulfanyl group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Butylphenol: Lacks the hydroxymethyl and sulfanyl groups, making it less reactive.
2-(Hydroxymethyl)phenol: Lacks the butyl and sulfanyl groups, affecting its solubility and reactivity.
6-Sulfanylphenol: Lacks the butyl and hydroxymethyl groups, influencing its chemical behavior.
Uniqueness
4-Butyl-2-(hydroxymethyl)-6-sulfanylphenol is unique due to the combination of functional groups that confer distinct chemical properties and potential applications. The presence of the butyl group enhances its hydrophobicity, the hydroxymethyl group provides additional reactivity, and the sulfanyl group offers redox activity.
Propiedades
Número CAS |
88661-11-4 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
4-butyl-2-(hydroxymethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-2-3-4-8-5-9(7-12)11(13)10(14)6-8/h5-6,12-14H,2-4,7H2,1H3 |
Clave InChI |
IEIOXPULXLSSIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C(=C1)S)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


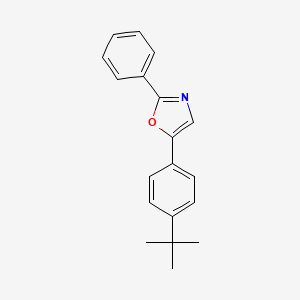
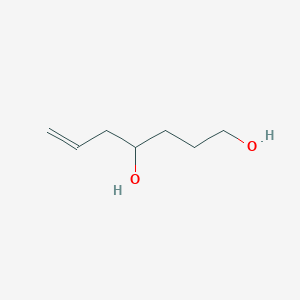
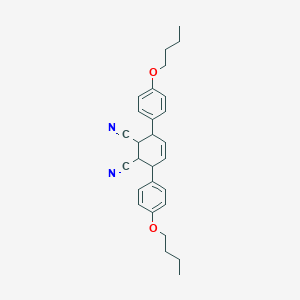
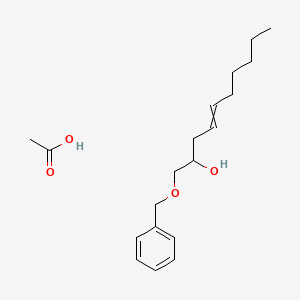
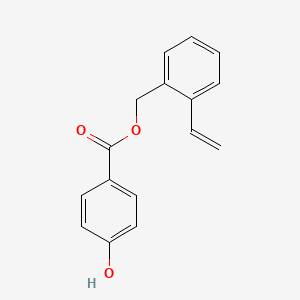

methanone](/img/structure/B14388023.png)
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B14388065.png)
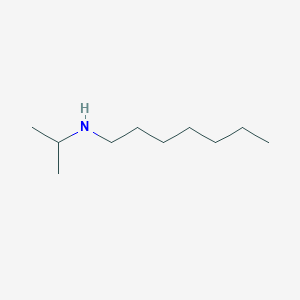

![1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene](/img/structure/B14388080.png)
